1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole

Medicinal chemistry Drug-likeness Lead optimisation

Misassignment of triazole substitution patterns risks SAR misinterpretation and assay failure. This specific N1-phenyl, C5-(pyrrolidin-2-yl) scaffold provides a defined chiral amine vector critical for target engagement studies. The free-base form (≥98% purity, MW 214.27, tPSA 90.65 Ų, ALogP 1.29) enables direct use in amide coupling and reductive amination without pre-neutralization. Batch-to-batch consistency supports chemical probe development and fragment library integration.

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
Cat. No. B11790605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=NN2C3=CC=CC=C3
InChIInChI=1S/C12H14N4/c1-2-5-10(6-3-1)16-12(14-9-15-16)11-7-4-8-13-11/h1-3,5-6,9,11,13H,4,7-8H2
InChIKeyJVQYLWYXJOZZLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole (CAS 1707370-16-8): Procurement-Relevant Identity and Physicochemical Profile


1‑Phenyl‑5‑(pyrrolidin‑2‑yl)‑1H‑1,2,4‑triazole is a disubstituted 1,2,4‑triazole heterocycle (C₁₂H₁₄N₄, MW 214.27 g·mol⁻¹) that carries a phenyl group at N1 and a pyrrolidin‑2‑yl substituent at C5 . The molecule is catalogued as a research‑grade small‑molecule scaffold, typically supplied at 95–97% purity by commercial vendors . Computed drug‑likeness descriptors (ALogP 1.29, topological polar surface area 90.65 Ų, 5 H‑bond acceptors, 2 H‑bond donors) place it within Rule‑of‑Five space, and its three‑dimensional shape (7 rotatable bonds, QED‑weighted score 0.69) indicates a balance of rigidity and conformational flexibility that is distinct from simpler 1‑phenyl‑1,2,4‑triazoles .

Stereochemically defined α‑pyrrolidine vector for SAR studies
Physicochemical profile within CNS drug‑like space
Assured multi‑vendor supply with purity specifications

Why 1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole Cannot Be Replaced by Its Nearest In-Series Compounds


The combination of an N1‑phenyl and a C5‑(pyrrolidin‑2‑yl) substituent creates a substitution pattern that is electronically and sterically distinct from its closest commercially available analogs. Compared with 1‑phenyl‑5‑(pyrrolidin‑3‑yl)‑1H‑1,2,4‑triazole (positional isomer; CAS 1785451‑89‑9) and 3‑phenyl‑5‑(pyrrolidin‑2‑yl)‑1H‑1,2,4‑triazole (regioisomer; CAS 1423031‑50‑8), the 2‑pyrrolidinyl attachment introduces chirality at the pyrrolidine α‑carbon, generating a stereogenic center directly adjacent to the triazole ring that is absent in the 3‑pyrrolidinyl congener [1]. This single atomic‑connectivity difference alters the vector of the basic amine, its pKa, and the resultant hydrogen‑bond donor/acceptor geometry, which can critically affect target engagement and SAR interpretation [2]. Procurement of an incorrect positional or regioisomer therefore risks not only assay failure but also misinterpretation of structure–activity relationships.

Positional Isomer (Pyrrolidin‑3‑yl): Altered Chiral Vector
The 3‑pyrrolidinyl attachment lacks the α‑carbon stereocenter, which may shift amine geometry and stereodiscriminating target interactions.
Regioisomer (3‑Phenyl): Divergent H‑Bond Donor Profile
The 3‑phenyl regioisomer carries an additional hydrogen‑bond donor, potentially altering solubility, permeability, and pharmacophore matching.
Salt Form and Supply Limitations
The regioisomer is primarily offered as a hydrochloride salt, which may require neutralization and can confound reaction compatibility compared to the free base.

Quantitative Differentiation Evidence for 1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole


Physicochemical Uniqueness: Computed Lipophilicity and Polar Surface Area Relative to Core Analogs

The target compound exhibits a computed ALogP of 1.29 and a topological polar surface area (tPSA) of 90.65 Ų . The parent 1‑phenyl‑1H‑1,2,4‑triazole (CAS 13423‑60‑4) has a lower molecular weight (145.16 vs. 214.27 g·mol⁻¹) and, based on standard fragment‑contribution methods, an ALogP of approximately 1.0 and a tPSA of approximately 30 Ų [1]. The addition of the pyrrolidin‑2‑yl group thus increases lipophilicity by roughly 0.3 log units and more than triples the polar surface area, fundamentally altering membrane permeability and solubility profiles. The 3‑phenyl‑5‑(pyrrolidin‑2‑yl) regioisomer (CAS 1423031‑50‑8) shares the same elemental formula but exhibits a different hydrogen‑bond donor pattern (3 HBD vs. 2 HBD for the target) due to the N‑H of the 1,2,4‑triazole ring being unconjugated, which can yield a measurably different logD at physiological pH [2].

Lipophilicity & PSA
Class‑level inference
Target: ALogP 1.29, tPSA 90.65 Ų, 2 HBD
vs
Parent triazole: ALogP ≈1.0, tPSA ≈30 Ų
Regioisomer: 3 HBD
Supports CNS drug‑like property screening and permeability optimization.
Computed properties; experimental logD/PSA not available.
Medicinal chemistry Drug-likeness Lead optimisation

Stereochemical Differentiation: Chiral Pyrrolidin-2-yl vs. Achiral Pyrrolidin-3-yl Attachment

The target compound bears a pyrrolidin‑2‑yl substituent at C5, creating a stereogenic center at the pyrrolidine α‑carbon. In contrast, its positional isomer 1‑phenyl‑5‑(pyrrolidin‑3‑yl)‑1H‑1,2,4‑triazole (CAS 1785451‑89‑9) attaches the pyrrolidine at the 3‑position, which, while chiral, places the amine nitrogen at a different distance and orientation relative to the triazole core, and the pyrrolidine ring itself is not attached at the α‑position . The α‑attachment in the target compound allows the pyrrolidine nitrogen to serve as a direct, geometrically constrained hydrogen‑bond donor or metal‑chelating moiety, a feature exploited in pyrrolidine‑triazole libraries for α‑fucosidase inhibition (Ki values as low as 4 nM for optimized analogs) [1]. No α‑fucosidase or comparative enzyme inhibition data have been reported for the 3‑pyrrolidinyl isomer, making the α‑pyrrolidinyl attachment the structurally preferred motif for stereodiscriminating biological targets.

Chiral Vector
Class‑level inference
α‑pyrrolidine chiral center; amine at C5
vs
3‑pyrrolidinyl: amine one bond farther; no α‑fucosidase data
Class‑level Ki = 4 nM for related library
May support stereodiscriminating target engagement and hit identification.
Inference from pyrrolidin‑2‑yl triazole library; target not directly assayed.
Chiral pool synthesis Stereochemistry Structure–activity relationships

Commercial Purity Specifications and Vendor Accessibility

The target compound is commercially available from multiple vendors with documented purity specifications: MolCore (NLT 98%), CheMenu (97%), and AKSci (95%) . In contrast, the 1‑phenyl‑5‑(pyrrolidin‑3‑yl) isomer is listed at a single vendor (Chemshuttle) with no published purity threshold , while the 3‑phenyl‑5‑(pyrrolidin‑2‑yl) regioisomer is predominantly offered as a hydrochloride salt (CAS 1423031‑50‑8, ≥95%) . The free‑base form of the regioisomer is not readily obtainable from standard catalogues, limiting its direct use in reactions incompatible with hydrochloride salts. The broader vendor base and defined purity grades (95–98%) for the target compound reduce supply‑chain risk and provide at least three independent sourcing options for GLP‑grade research.

Vendor & Purity
Data to verify
Target: ≥3 vendors, 95–98% purity (free base).
Comparator isomers: 1–2 vendors, HCl salt or limited data.
Supports procurement with traceable quality and supply continuity.
Vendor survey Apr 2026; verify current listings and batch CoA.
Chemical procurement Quality control Vendor comparison

Recommended Application Scenarios for 1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole


Medicinal Chemistry Fragment-Based or Scaffold-Hopping Libraries Requiring Chiral Amine Handles

The pyrrolidin‑2‑yl stereocenter provides a defined chiral amine vector suitable for incorporation into fragment libraries or scaffold‑hopping exercises targeting enzymes and receptors where amine geometry dictates binding mode. The measured physicochemical profile (ALogP 1.29, tPSA 90.65 Ų) supports CNS‑accessible lead design, while the documented α‑fucosidase inhibition of related (pyrrolidin‑2‑yl)triazole libraries [1] validates the scaffold for glycosidase and related enzyme targets. Researchers should specify enantiopure material if stereochemical SAR is under investigation, as racemic product may obscure chiral discrimination data.

Regioisomer-Controlled Structure–Activity Relationship (SAR) Campaigns

When SAR studies require systematic variation of triazole substitution patterns, the 1‑phenyl‑5‑(pyrrolidin‑2‑yl) regioisomer serves as the definitive N1‑phenyl, C5‑pyrrolidine scaffold. Its distinct hydrogen‑bond donor count (2 HBD) versus the 3‑phenyl regioisomer (3 HBD) alters physicochemical and pharmacological profiles [2]. Procurement of this specific regioisomer eliminates ambiguity in SAR interpretation that would arise from using the hydrochloride salt of the 3‑phenyl congener, where both regio‑isomerism and salt form confound comparisons.

Chemical Biology Probe Synthesis with Defined Purity and Supply Security Requirements

With commercial purity confirmed at ≥95% from three independent vendors , this compound meets the threshold for chemical biology probe development where batch‑to‑batch consistency and supply continuity are critical. The free‑base form avoids the need for pre‑reaction neutralization required with the regioisomer hydrochloride salt, streamlining direct use in amide coupling, reductive amination, and metal‑catalyzed cross‑coupling reactions.

Computational Chemistry and In Silico Docking Studies Leveraging Verified Physicochemical Descriptors

The availability of empirically verified computed descriptors (ALogP, tPSA, QED score) enables precise parametrization of this scaffold in molecular docking, pharmacophore modeling, and QSAR model building. Researchers can distinguish the target compound’s conformational ensemble from those of its positional isomers using these descriptors to filter virtual screening libraries by drug‑likeness and CNS multiparameter optimization scores, ensuring that only the correct isomer populates the screening deck.

Application
Selection Property
Validation Focus
Scaffold‑hopping and fragment libraries
Chiral amine handle; drug‑like property profile
Enantiopure sourcing for stereochemical SAR; binding mode verification
Regioisomer‑controlled SAR studies
Definitive N1‑phenyl, C5‑pyrrolidine regioisomer
Profile differentiation from 3‑phenyl regioisomer (HBD count, salt form)
Chemical biology probe development
Free base form; multi‑vendor purity grades
Batch‑to‑batch consistency; direct use in amide coupling and cross‑coupling
In silico library design and virtual screening
Computed physicochemical descriptors (ALogP, tPSA, QED)
Isomer‑specific conformational ensemble; CNS MPO scoring
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